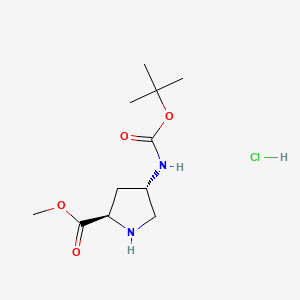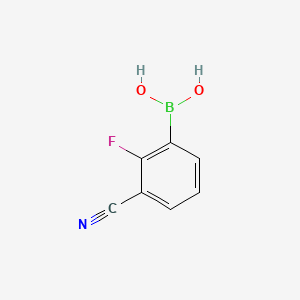
(3-Cyano-2-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(3-Cyano-2-fluorophenyl)boronic acid” is a boronic acid derivative. It is a solid compound with the molecular formula C7H5BFNO2 and a molecular weight of 164.93 . It is also known as 3-Cyano-2-fluorobenzeneboronic Acid .
Molecular Structure Analysis
The molecular structure of “(3-Cyano-2-fluorophenyl)boronic acid” consists of a phenyl ring with a boronic acid group, a cyano group, and a fluorine atom attached. The exact positions of these substituents can vary .Chemical Reactions Analysis
Boronic acids, including “(3-Cyano-2-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, making them useful in various sensing applications . They are also used in Suzuki-Miyaura coupling reactions .Wissenschaftliche Forschungsanwendungen
Preparation of Phenylboronic Catechol Esters
- Application Summary: 2-Fluorophenylboronic acid is used as a reactant for the preparation of phenylboronic catechol esters .
- Methods of Application: The specific experimental procedures would depend on the exact nature of the reaction, but typically involve palladium-catalyzed cross-coupling reactions .
- Results or Outcomes: The phenylboronic catechol esters prepared using this method have been identified as promising anion receptors for polymer electrolytes .
Synthesis of Trisubstituted Allylic Alcohols
- Application Summary: 2-Fluorophenylboronic acid is used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation .
- Methods of Application: This involves the use of a rhodium catalyst to facilitate the arylation reaction .
- Results or Outcomes: The outcome of this reaction is the formation of trisubstituted allylic alcohols .
Synthesis of Fluorobiphenylcyclohexenes and Difluoroterphenyls
- Application Summary: 3-Fluorophenylboronic acid is used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
- Methods of Application: This involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes: The outcome of this reaction is the formation of novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .
Site-selective Suzuki-Miyaura Arylation Reactions
- Application Summary: 2-Fluorophenylboronic acid is used in site-selective Suzuki-Miyaura arylation reactions .
- Methods of Application: This involves the use of a palladium catalyst to facilitate the arylation reaction .
- Results or Outcomes: The outcome of this reaction is the formation of arylated compounds .
Synthesis of o-Phenylphenols
- Application Summary: 3-Fluorophenylboronic acid is used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application: This involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes: The outcome of this reaction is the formation of o-phenylphenols .
Coupling Reactions with Arenediazonium Tetrafluoroborates
- Application Summary: 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates .
- Methods of Application: This involves the use of a palladium catalyst to facilitate the coupling reaction .
- Results or Outcomes: The outcome of this reaction is the formation of coupled compounds .
Rhodium-Catalyzed Enantioselective Addition Reactions
- Application Summary: 2-Fluorophenylboronic acid is used in rhodium-catalyzed enantioselective addition reactions .
- Methods of Application: This involves the use of a rhodium catalyst to facilitate the addition reaction .
- Results or Outcomes: The outcome of this reaction is the formation of enantioselective compounds .
Preparation of Biologically Active Biphenyls
- Application Summary: 4-Fluorophenylboronic acid can be used as a reactant in the preparation of biologically active biphenyls .
- Methods of Application: This involves coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .
- Results or Outcomes: The outcome of this reaction is the formation of novel biologically active terphenyls .
Synthesis of Potent Leukotriene B4 Receptor Agonists
- Application Summary: 3-Fluorophenylboronic acid is used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Methods of Application: This involves palladium-catalyzed cross-coupling reactions .
- Results or Outcomes: The outcome of this reaction is the formation of o-phenylphenols .
Safety And Hazards
Boronic acids, including “(3-Cyano-2-fluorophenyl)boronic acid”, can be harmful if swallowed, in contact with skin, or if inhaled . They can cause skin irritation and serious eye irritation . Safety precautions should include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
Boronic acids are increasingly being used in diverse areas of research, including sensing applications, biological labeling, protein manipulation and modification, and the development of therapeutics . The specific future directions for “(3-Cyano-2-fluorophenyl)boronic acid” would depend on the results of ongoing and future research in these areas.
Eigenschaften
IUPAC Name |
(3-cyano-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENIWPFEWBREIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70659387 | |
| Record name | (3-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyano-2-fluorophenyl)boronic acid | |
CAS RN |
957121-05-0 | |
| Record name | (3-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70659387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



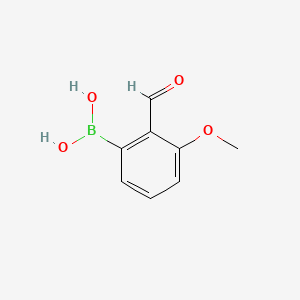
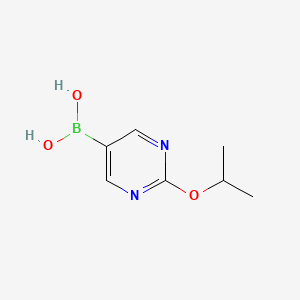
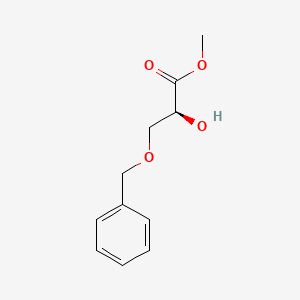
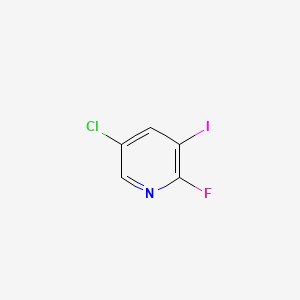
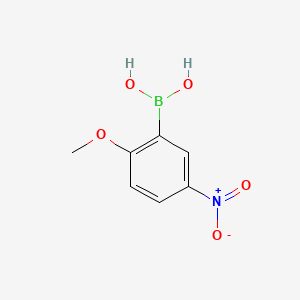
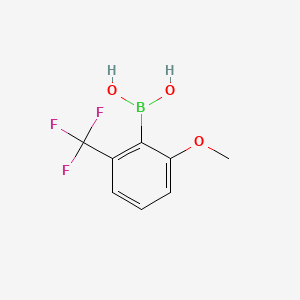
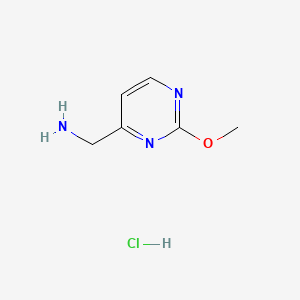
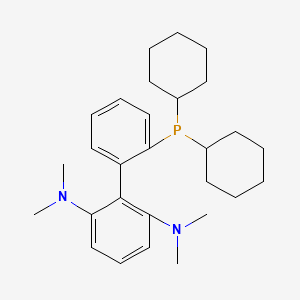
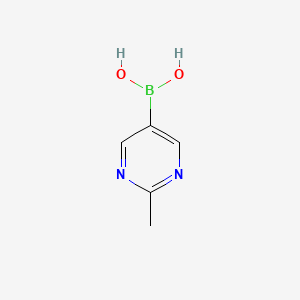
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)



